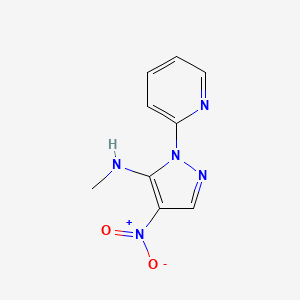

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine

Description

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine (CAS: 321522-18-3) is a heterocyclic compound featuring a pyrazole core substituted with a nitro group at the 4-position, a methyl group at the N1-position, and a 2-pyridinyl ring at the N1-position. Its molecular formula is C₉H₉N₅O₂, with a molecular weight of 219.20 g/mol .

Properties

IUPAC Name |

N-methyl-4-nitro-2-pyridin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-10-9-7(14(15)16)6-12-13(9)8-4-2-3-5-11-8/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJYIVZXMUSLDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN1C2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222904 | |

| Record name | N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321522-18-3 | |

| Record name | N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321522-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the Nitro Group: The nitro group can be introduced through nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the reaction rate and prevent decomposition.

Attachment of the Pyridinyl Group: The pyridinyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of a halopyridine with the pyrazole ring in the presence of a base such as potassium carbonate.

Methylation: The final step involves the methylation of the nitrogen atom of the pyrazole ring. This can be achieved using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form a nitroso derivative using oxidizing agents such as potassium permanganate.

Substitution: The pyridinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst

Reduction: Potassium permanganate

Substitution: Halopyridine, potassium carbonate

Major Products Formed

Amino derivative: Formed through the reduction of the nitro group

Nitroso derivative: Formed through the oxidation of the compound

Substituted derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Chemistry

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis. Its derivatives have been synthesized for various applications, including:

- Ligands in Coordination Chemistry: The compound can form complexes with transition metals, expanding its utility in catalysis.

Biology

Research has indicated potential biological activities , such as:

- Antimicrobial Properties: Studies have shown that derivatives exhibit activity against various pathogens.

- Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study Example:

A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including this compound, demonstrating significant cytotoxicity against human cancer cell lines .

Medicine

In medicinal chemistry, this compound is investigated as a potential pharmaceutical intermediate. Its derivatives are being explored for:

- Drug Development: The nitro group can be reduced to amino groups, leading to compounds with enhanced biological activity.

Case Study Example:

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of amino derivatives from N-methyl-4-nitro compounds that showed promising results in preclinical trials .

Industry

The compound is also relevant in materials science:

- Dyes and Pigments: Its unique structure allows it to be used in developing new materials with specific optical properties.

Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Forms complexes with metals |

| Biology | Antimicrobial and anticancer research | Significant cytotoxicity observed |

| Medicine | Pharmaceutical intermediate | Promising results in drug development |

| Industry | Development of dyes and pigments | Unique optical properties |

Mechanism of Action

The mechanism of action of N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridinyl group can enhance the compound’s ability to bind to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The 4-nitro group in the target compound increases polarity and stabilizes negative charge, contrasting with analogues like 4-(2-Pyridinyl)-1H-pyrazol-5-amine (which lacks nitro) . This difference may enhance solubility in polar solvents compared to non-nitro analogues.

- Aromatic Substituents : The 2-pyridinyl ring at N1 contributes to π-π stacking interactions, a feature absent in 1-Methyl-5-nitro-1H-pyrazol-4-amine . This could improve binding affinity in biological systems, such as enzyme active sites.

Spectroscopic and Computational Insights

- DFT studies on analogues like 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine reveal that substituents significantly alter NMR chemical shifts . For example, the nitro group in the target compound would deshield nearby protons, shifting ¹H-NMR signals downfield compared to amine-substituted analogues.

Biological Activity

N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by its unique molecular structure, which includes a nitro group at the fourth position and a pyridinyl group at the first position of the pyrazole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C₉H₉N₅O₂

- CAS Number : 321522-18-3

- Molecular Weight : 219.2 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Nitration : The introduction of the nitro group is accomplished via nitration using concentrated nitric and sulfuric acids.

- Pyridinyl Group Attachment : A nucleophilic substitution reaction involving a halopyridine and the pyrazole ring facilitates this step.

Anticancer Properties

Research indicates that compounds containing a pyrazole moiety, including this compound, exhibit notable anticancer activities. Studies have highlighted several mechanisms through which these compounds exert their effects:

- Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and repair; inhibiting them can lead to cancer cell death.

- Alkylation of DNA : This process can disrupt DNA function, leading to apoptosis in cancer cells.

- Inhibition of Tubulin Polymerization : Disruption in microtubule formation can impede cell division.

Recent studies have shown that derivatives of pyrazoles can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against a range of bacterial strains. The presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. For instance, certain derivatives have been reported to possess COX-2 selectivity superior to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Study 1: Anticancer Activity Evaluation

A study conducted on various pyrazole derivatives, including this compound, assessed their cytotoxic effects on different cancer cell lines. The results indicated significant antiproliferative activity against breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results revealed that this compound exhibited notable antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Study 3: Anti-inflammatory Mechanism

Research evaluating the anti-inflammatory potential demonstrated that this compound effectively reduced paw edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases. The mechanism was attributed to its ability to inhibit COX enzymes selectively .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-am | Nitro group enhances anticancer properties | Anticancer, Antimicrobial |

| 4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-am | Lacks methyl group | Less potent than N-methyl derivative |

| N-methyl-4-amino-1-(2-pyridinyl)-1H-pyrazol-5-am | Contains amino instead of nitro group | Different mechanism of action |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for N-methyl-4-nitro-1-(2-pyridinyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

- Methodological Answer : A multi-step synthesis typically involves condensation of substituted pyrazole precursors with nitro and pyridinyl groups. For example, hydrazine derivatives can react with β-keto esters under reflux conditions in the presence of catalysts like piperidine. Intermediates are characterized via ESI-MS for molecular weight confirmation , while final products require NMR (¹H/¹³C) and IR spectroscopy to verify functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and pyridinyl C–N vibrations). Crystallization in methanol or ethanol improves purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software like SHELXL or ORTEP-3 refines atomic coordinates and validates bond angles/distances. Complementary techniques include high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) to verify stoichiometry .

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermal stability and decomposition pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03/09) optimize molecular geometry and compute thermodynamic parameters like heat of formation (HOF). Transition states for decomposition (e.g., nitro group elimination) are modeled using M06-2X/6-311++G(d,p) basis sets. Explo5 software predicts detonation properties (velocity, pressure) from experimental densities and HOF values . Molecular dynamics simulations further assess stability under varying temperatures .

Q. How can researchers resolve contradictions in reported thermal decomposition temperatures across studies?

- Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) at controlled heating rates (e.g., 10°C/min under N₂). Discrepancies may arise from polymorphic forms; SCXRD identifies crystalline phases. For example, salts (e.g., ammonium or guanidinium derivatives) exhibit higher decomposition points (up to 270°C) compared to neutral forms (~171°C) due to lattice stabilization .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

- Methodological Answer : Introduce polar auxiliaries (e.g., PEG chains) via N-methyl group substitution while retaining the pyrazol-5-amine scaffold. Co-solvent systems (DMSO:PBS, 1:4 v/v) enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, and LC-MS ensures no degradation during formulation. Bioisosteric replacement of the nitro group with sulfonamide may also improve solubility but requires re-evaluation of bioactivity .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be rigorously validated?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD). For enzyme inhibition assays, pre-incubate the compound with target proteins (e.g., kinases) and quantify activity via fluorescence-based substrates. Molecular docking (AutoDock Vina) predicts binding poses, while mutagenesis studies (e.g., Ala-scanning) identify critical residues in the active site .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer : Standardize NMR acquisition parameters (solvent, temperature, reference peaks). Compare with literature data for analogous pyrazol-amine derivatives . Impurities (e.g., unreacted nitro precursors) can cause shifts; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze. For persistent issues, employ 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What experimental controls are critical when evaluating the compound’s potential as a precursor for energetic materials?

- Methodological Answer : Include reference compounds (e.g., HMX, RDX) in sensitivity tests (impact: BAM drop-hammer; friction: Julius Peters machine). Monitor thermal stability via accelerated aging studies (70°C/75% RH for 28 days). Quantify decomposition products using GC-MS or HPLC to ensure no toxic byproducts (e.g., nitrosamines) .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.